Alcuronium

Neuromuscular Blockade Anesthesiology Pharmacodynamics

Procure Alcuronium (CAS 23214-96-2) as your definitive reference standard for neuromuscular blocker research. This semisynthetic bis-quaternary alkaloid provides a well-characterized ~2x potency advantage over d-tubocurarine and an intermediate histamine release profile—quantifiably ~10x lower than atracurium—making it indispensable for structure-activity relationship (SAR) investigations. Its documented age-dependent ED95 variability (e.g., 196 µg/kg in infants vs 271 µg/kg in children) uniquely positions it for ontogeny studies of the neuromuscular junction. Avoid experimental substitution; generic alternatives lack this precise pharmacological signature.

Molecular Formula C44H50N4O2+2
Molecular Weight 666.9 g/mol
CAS No. 23214-96-2
Cat. No. B1664504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcuronium
CAS23214-96-2
SynonymsAlcuronium
Alcuronium Chloride
Alcuronium Dichloride
Allnortoxiferine
Alloferin
Dialferine
Diallylnortoxiferine
Dichloride, Alcuronium
Dichloride, N,N'-Diallylnortoxiferinium
N,N'-Diallylnortoxiferinium Dichloride
Molecular FormulaC44H50N4O2+2
Molecular Weight666.9 g/mol
Structural Identifiers
SMILESC=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16
InChIInChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1
InChIKeyMUQUYTSLDVKIOF-OIBCBTBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alcuronium CAS 23214-96-2 Procurement Guide: Class Overview and Analytical Baseline


Alcuronium (CAS 23214-96-2) is a semisynthetic bis-quaternary alkaloid derived from C-toxiferine I, a constituent of calabash curare, and belongs to the class of long-acting, non-depolarizing neuromuscular blocking agents (NMBAs) [1]. It functions as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, thereby preventing depolarization and inducing skeletal muscle relaxation [2]. As an older-generation agent, it serves as a valuable pharmacological reference standard and a comparator for evaluating the potency, histamine release, and metabolic profiles of modern NMBAs in both academic and industrial research settings [3].

Why Alcuronium Cannot Be Interchanged with Modern NMBAs: Critical Differential Evidence


Generic substitution of alcuronium with another long-acting, non-depolarizing neuromuscular blocker (NMBA) is not pharmacologically or experimentally equivalent. Alcuronium possesses a unique interplay of properties—a specific potency ratio relative to d-tubocurarine, a distinct histamine release profile, and a specific metabolic fate—that distinguish it from agents like pancuronium, vecuronium, or atracurium [1]. Procurement or experimental substitution without accounting for these quantifiable differences, such as its ~2x greater potency over d-tubocurarine or its markedly lower histamine release compared to atracurium, will lead to unpredictable experimental outcomes and invalidate comparative pharmacological studies [2].

Alcuronium Quantitative Comparator Evidence: Potency, Histamine Release, and Onset Kinetics


Alcuronium Potency vs. d-Tubocurarine: Quantitative ED95 and Clinical Dose Comparison

Alcuronium demonstrates approximately twice the neuromuscular blocking potency of d-tubocurarine on a mg/kg basis. In adult patients, an ED95 dose of 0.25 mg/kg for alcuronium provides equivalent blockade to 0.51 mg/kg of d-tubocurarine, indicating a potency ratio of approximately 2.04:1 [1]. This higher potency is consistently reflected in clinical dosing regimens, where 0.15–0.25 mg/kg of alcuronium is typically required for adequate abdominal relaxation, compared to a larger milligram-per-kilogram requirement for d-tubocurarine [2].

Neuromuscular Blockade Anesthesiology Pharmacodynamics

Comparative Cutaneous Histamine Release: Alcuronium vs. Atracurium and Pancuronium

At equipotent neuromuscular blocking doses, alcuronium demonstrates a significantly lower potential for inducing cutaneous histamine release compared to atracurium and d-tubocurarine, but a higher potential than pancuronium. The relative histamine-releasing ability, normalized to pancuronium as a baseline of 1, was determined to be 1.1 for vecuronium, 1.7 for suxamethonium, 5 for alcuronium, 52 for atracurium, and 172 for d-tubocurarine [1]. This places alcuronium's histamine release profile intermediate between the minimal release of the aminosteroid compounds and the substantial release of the benzylisoquinolinium compounds. A separate intradermal study corroborated this, showing alcuronium was the least histamine-releasing drug tested, eliciting a positive reaction in only 2 of 10 patients at a 1:10 dilution, compared to atracurium and d-tubocurarine which caused reactions in 9 of 10 patients at the same or lower dilutions [2].

Immunopharmacology Histamine Release Adverse Drug Reactions

Onset Kinetics: Alcuronium vs. d-Tubocurarine Direct Comparison

In a direct head-to-head clinical study, the onset time to achieve 75% blockade of the first twitch (T1) in the train-of-four response was significantly faster for alcuronium (132 seconds) compared to d-tubocurarine (174 seconds) when administered at equipotent ED95 doses (0.25 mg/kg and 0.51 mg/kg, respectively) [1]. This 42-second difference represents a 24% faster onset for alcuronium. Furthermore, the study confirmed that the combination of 50% of the ED95 of each drug produced a synergistic acceleration in onset, achieving 75% block in just 90 seconds, which was significantly faster than either drug alone [1].

Pharmacokinetics Neuromuscular Blockade Anesthesiology

Age-Dependent Potency Differences: Alcuronium ED95 in Pediatric Populations vs. Adults

The potency of alcuronium, as measured by ED95, exhibits significant age-dependent variation. In a comparative study, the mean ED95 for alcuronium was 196 µg/kg in infants, 271 µg/kg in children, and 243 µg/kg in adolescents (P < 0.01) [1]. This contrasts with the adult ED95 of approximately 250 µg/kg (0.25 mg/kg) [2]. Notably, d-tubocurarine demonstrated a parallel, age-dependent trend, but with consistently higher ED95 values across all groups (414, 499, and 445 µg/kg, respectively) [1]. The onset time following equipotent dosages was also 40-50% shorter in infants compared to older children (1.5 vs. 2.7 minutes, P < 0.05) [1].

Pediatric Anesthesiology Developmental Pharmacology Pharmacodynamics

Alcuronium Applications: Research Scenarios Supported by Quantitative Differentiation


Calibration Standard for Neuromuscular Blocker Potency Assays

Due to its well-characterized and consistently reported ~2x potency ratio relative to d-tubocurarine across both adult and pediatric populations, alcuronium serves as an excellent internal calibration standard or reference compound in in vitro and ex vivo assays designed to evaluate the potency of novel neuromuscular blocking agents. Using alcuronium alongside a known comparator like d-tubocurarine allows for robust normalization and cross-study comparability of ED50/ED95 values in tissue bath experiments [1].

Pharmacological Tool for Studying Differential Histamine Release Mechanisms

Alcuronium's quantifiably intermediate histamine release profile (5x pancuronium baseline, ~10x less than atracurium) makes it an essential pharmacological tool for dissecting the structure-activity relationships (SAR) governing NMBA-induced mast cell degranulation. In studies aiming to separate neuromuscular blocking potency from histamine-releasing potential, alcuronium provides a critical data point that bridges the gap between the 'low-release' aminosteroid class and the 'high-release' benzylisoquinolinium class [2].

Reference Standard for Developmental Pharmacology Studies

The established, quantitative age-dependence of alcuronium's ED95 (e.g., 196 µg/kg in infants vs. 271 µg/kg in children) provides a valuable reference baseline for researchers investigating the ontogeny of neuromuscular junction sensitivity. This known variability can be used to normalize and interpret data from studies examining the effects of age on the potency or efficacy of novel NMBAs in relevant pediatric or developmental animal models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alcuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.